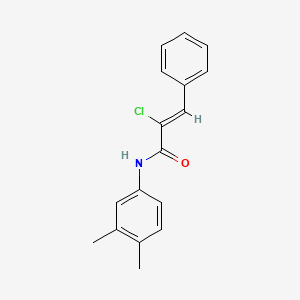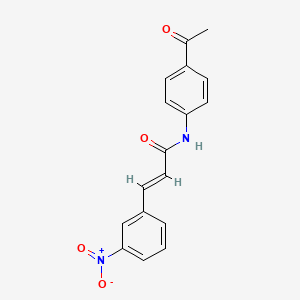
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid painkillers, CR845 does not cause addiction or respiratory depression, making it a promising alternative for pain management. In
Mécanisme D'action
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide acts on the kappa opioid receptor (KOR), a receptor that is involved in pain modulation. Unlike traditional opioid painkillers, which act on the mu opioid receptor and can cause addiction and respiratory depression, this compound selectively activates the KOR without causing these adverse effects. Activation of the KOR by this compound leads to the inhibition of pain signals in the spinal cord and brain, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other effects on the body. It has been found to reduce inflammation and to have anti-itching properties. This compound has also been shown to have a favorable safety profile, with no evidence of respiratory depression or addiction potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective KOR agonist, making it a valuable tool for studying the KOR and its role in pain modulation. It also has a favorable safety profile, making it a safer alternative to traditional opioid painkillers. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain stable blood levels. It also has poor solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of chronic pain. Another area of interest is the investigation of the anti-inflammatory and anti-itching properties of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on the central nervous system. Finally, there is interest in developing new formulations of this compound that improve its solubility and half-life, making it more suitable for clinical use.
Méthodes De Synthèse
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-cyclohexylphenylacetic acid with 3-cyano-4,6-dimethyl-2-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its analgesic properties. It has shown efficacy in reducing pain in various animal models, including inflammatory pain, neuropathic pain, and postoperative pain. In clinical trials, this compound has demonstrated efficacy in reducing pain in patients with osteoarthritis, chronic low back pain, and postoperative pain.
Propriétés
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-13-16(2)24-22(21(15)14-23)25(17(3)26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-13,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLLXYQRQTPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=C(C=C2)C3CCCCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)

![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
![2-(4-morpholinyl)benzo[cd]indole](/img/structure/B5607501.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)
